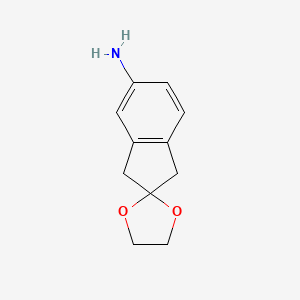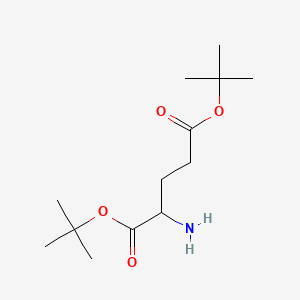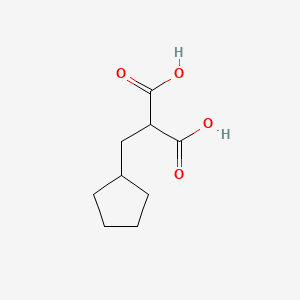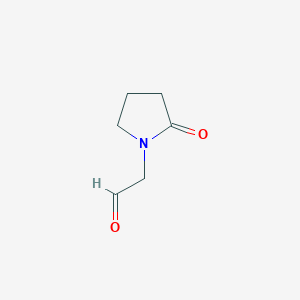
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE
Descripción general
Descripción
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is a useful research compound known for its diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, metal alkoxides, lithium diisopropylamine, and various haloacetic acid esters .
Major Products
The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and their derivatives .
Aplicaciones Científicas De Investigación
2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE has numerous applications in scientific research, including:
Chemistry: It is used in the synthesis of various chemical intermediates and derivatives.
Biology: The compound is studied for its potential biological activities, including psychotropic and cerebroprotective effects.
Medicine: It is used in the development of medicinal compounds for the treatment of central nervous system and cerebrovascular disorders.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE include:
Piracetam: A well-known nootropic drug with similar structural features.
Phenylpiracetam: Another nootropic compound with enhanced potency compared to piracetam
Uniqueness
This compound is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-(2-oxopyrrolidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2 |
Clave InChI |
ACXTWBMTKJWKOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
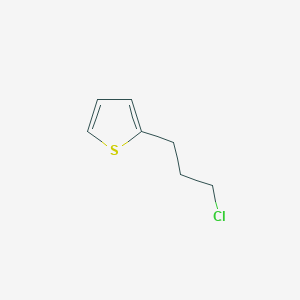
![5-Nitro-2-phenylbenzo[d][1,3]dioxole](/img/structure/B8767778.png)
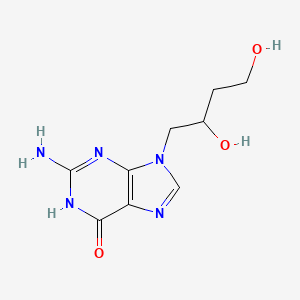
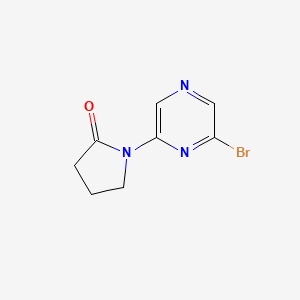



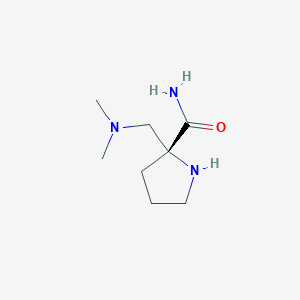
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)
